molecular formula C10H6Cl2N2 B009998 5,5'-Dichloro-2,2'-bipyridine CAS No. 100846-27-3

5,5'-Dichloro-2,2'-bipyridine

Cat. No.: B009998
CAS No.: 100846-27-3
M. Wt: 225.07 g/mol
InChI Key: HYCKHRIFJYTAEM-UHFFFAOYSA-N
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Description

5,5’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 5 and 5’ positions of the bipyridine ring. This compound is known for its coordination chemistry and is often used as a ligand in the formation of metal complexes .

Scientific Research Applications

5,5’-Dichloro-2,2’-bipyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dichloro-2,2’-bipyridine typically involves the halogenation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 5’ positions .

Industrial Production Methods: In an industrial setting, the production of 5,5’-Dichloro-2,2’-bipyridine may involve large-scale halogenation processes using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,5’-Dichloro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These metal complexes can interact with biological molecules or catalyze chemical reactions through various pathways .

Comparison with Similar Compounds

Uniqueness: 5,5’-Dichloro-2,2’-bipyridine is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry, offering distinct advantages in the formation of metal complexes compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

5-chloro-2-(5-chloropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCKHRIFJYTAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544491
Record name 5,5'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100846-27-3
Record name 5,5'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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